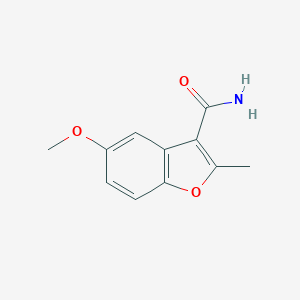
5-Methoxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-1-benzofuran-3-carboxamide, also known as 5-MeO-MiPT, is a synthetic tryptamine compound that is structurally related to the naturally occurring compound psilocin. It was first synthesized in the 1980s and has since gained popularity among researchers for its potential therapeutic uses and unique psychoactive effects.
Mechanism of Action
5-Methoxy-2-methyl-1-benzofuran-3-carboxamide acts primarily as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has some affinity for dopamine and norepinephrine receptors. The exact mechanism of action of 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood, but it is believed to modulate the activity of these neurotransmitter systems in a way that produces its unique psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide are complex and not fully understood. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. It has also been shown to alter brain activity in regions associated with emotion, memory, and perception.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its unique pharmacological profile, which can provide insights into the role of serotonin receptors in brain function. However, its psychoactive effects may also limit its use in certain types of experiments, particularly those that require precise control over brain activity.
Future Directions
There are several potential future directions for research on 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide. One area of interest is its potential therapeutic uses, particularly in the treatment of anxiety, depression, and PTSD. Another area of interest is its potential as a tool in neuroscience research, particularly in the study of serotonin receptors and their role in brain function. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide and its potential advantages and limitations for lab experiments.
Synthesis Methods
The synthesis of 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide involves several steps, including the condensation of 2-methyl-3-nitrobenzoic acid with methylamine, followed by reduction of the nitro group to an amine. The resulting compound is then reacted with 5-methoxyindole-3-carboxaldehyde to form 5-Methoxy-2-methyl-1-benzofuran-3-carboxamide.
Scientific Research Applications
5-Methoxy-2-methyl-1-benzofuran-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential as a tool in neuroscience research, particularly in the study of serotonin receptors and their role in brain function.
properties
Product Name |
5-Methoxy-2-methyl-1-benzofuran-3-carboxamide |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H2,12,13) |
InChI Key |
DETVDCZZHJNZMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)

![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)